(-)-Dihydrojasmonic acid

Beschreibung

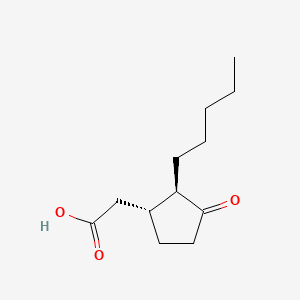

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEYTAGBXNEUQL-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313059 | |

| Record name | (-)-Dihydrojasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98674-52-3 | |

| Record name | (-)-Dihydrojasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98674-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Dihydrojasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrojasmonic acid, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7869SCH2L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of (-)-Dihydrojasmonic Acid

This technical guide provides a comprehensive overview of the discovery, isolation, and biological context of (-)-dihydrojasmonic acid for researchers, scientists, and drug development professionals. The information presented is based on existing knowledge of jasmonate biochemistry and phytohormone analysis.

Introduction

This compound is a naturally occurring oxylipin, a member of the jasmonate family of plant hormones.[1] These signaling molecules are integral to a plant's response to both biotic and abiotic stresses, as well as regulating growth and development.[2][3] The specific stereochemistry of this compound suggests a potentially distinct biological activity compared to its enantiomer and other jasmonate derivatives, making it a compound of interest for agricultural and pharmaceutical research.

While the initial discovery of jasmonic acid and its methyl ester dates back to the mid-20th century from jasmine and the fungus Lasiodiplodia theobromae, the specific historical details of the first identification of this compound are not prominently documented in readily available literature.[2] However, its presence has been confirmed in several plant species, notably in broad beans (Vicia faba) and tomatoes (Solanum lycopersicum).[4]

Isolation from Natural Sources

The isolation of this compound from natural sources is a multi-step process involving extraction, purification, and chiral separation. The following protocol is a synthesized methodology based on established procedures for phytohormone extraction from plant tissues.[1][5][6][7][8][9]

Experimental Protocol: Isolation from Vicia faba

This protocol outlines the steps for the isolation and purification of this compound from the beans of Vicia faba.

1. Sample Preparation and Extraction:

- Fresh Vicia faba beans are flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder.

- The powdered tissue is then extracted with a solution of 80% methanol in water containing an antioxidant (e.g., 0.1% butylated hydroxytoluene) and an internal standard for quantification (e.g., d6-jasmonic acid). The ratio of solvent to tissue should be approximately 10:1 (v/w).

- The mixture is vortexed and agitated at 4°C for at least 4 hours.

- The extract is then centrifuged at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is carefully collected.

2. Solid-Phase Extraction (SPE) for Preliminary Purification:

- The supernatant is passed through a C18 solid-phase extraction cartridge that has been pre-conditioned with methanol and equilibrated with the extraction solvent.

- The cartridge is then washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.

- The jasmonates are eluted from the cartridge with a more polar solvent, such as acetonitrile or a mixture of methanol and water.

3. Further Purification by High-Performance Liquid Chromatography (HPLC):

- The eluate from the SPE step is concentrated under a stream of nitrogen and redissolved in a small volume of the mobile phase for HPLC.

- The sample is injected onto a reverse-phase C18 HPLC column.

- A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile or methanol).

- Fractions are collected based on the retention time of known jasmonate standards.

4. Chiral Separation of Enantiomers:

- The fractions containing dihydrojasmonic acid are pooled, concentrated, and then subjected to chiral HPLC.

- A chiral stationary phase (CSP) column is used for the separation of the (+) and (-) enantiomers. The choice of the chiral column and mobile phase will require method development, but polysaccharide-based or cyclodextrin-based columns are often effective for this type of separation.

- The fractions corresponding to the this compound peak are collected.

5. Verification and Quantification:

- The identity and purity of the isolated this compound are confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

- Quantification is performed using a validated HPLC-MS/MS method with a calibration curve generated from a certified standard of this compound.

Enantioselective Synthesis

Quantitative Data

Currently, there is a lack of published studies that specifically quantify the concentration of this compound in Vicia faba or Solanum lycopersicum. However, the analytical methods for the quantification of other jasmonates in these species are well-established.[5][15] The following table presents a general overview of the types of quantitative data that would be generated in such an analysis.

| Parameter | Typical Value/Range | Method of Determination |

| Concentration in Plant Tissue | To be determined | HPLC-MS/MS |

| Purity after Isolation | >95% | Chiral HPLC, NMR |

| Molecular Weight | 212.29 g/mol | Mass Spectrometry |

| Enantiomeric Excess (ee) | >98% | Chiral HPLC |

Biological Activity and Signaling Pathway

Jasmonates are key signaling molecules in plants, and their biological activity is mediated through a well-characterized signaling pathway. It is highly probable that this compound exerts its effects through a similar mechanism.

The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCF-COI1) ubiquitin E3 ligase complex.[16][17][18][19][20] This binding event promotes the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological responses.

The specific binding affinity and efficacy of this compound to the COI1 receptor, in comparison to other jasmonates, would determine its specific biological activity and potency.

Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Jasmonate Signaling Pathway

Caption: Proposed signaling pathway for this compound.

References

- 1. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 2. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of jasmonic acid in plants: the molecular point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-9,10-Dihydrojasmonic acid | C12H20O3 | CID 644120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantsuccess.org [plantsuccess.org]

- 7. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 9. benchchem.com [benchchem.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. scribd.com [scribd.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Enigmatic Presence of (-)-Dihydrojasmonic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrojasmonic acid, a derivative of the well-characterized phytohormone jasmonic acid, is a naturally occurring compound in the plant kingdom. While its presence has been confirmed in select species, a comprehensive quantitative understanding of its distribution and endogenous levels remains largely uncharted territory. This technical guide synthesizes the current knowledge on the natural occurrence of this compound, provides detailed experimental protocols for its analysis, and situates it within the broader context of jasmonate signaling. The conspicuous absence of specific quantitative data and a distinct signaling pathway for this compound in the current body of scientific literature underscores a significant area for future research.

Natural Occurrence of this compound

This compound is a saturated derivative of jasmonic acid, belonging to the jasmonate family of plant hormones that are pivotal in regulating growth, development, and defense mechanisms against biotic and abiotic stresses.[1] Despite the extensive research on jasmonic acid and its primary conjugate, jasmonoyl-isoleucine (JA-Ile), specific data on the endogenous concentrations of this compound are sparse.

| Plant Family | Plant Species | Tissue/Organ | Reference |

| Fabaceae | Vicia faba (Faba Bean) | Immature fruits | [2] |

| Solanaceae | Solanum lycopersicum (Tomato) | Data available | [3] |

| Poaceae | Not specified | General mention | [4] |

The limited data suggest that this compound is a component of the jasmonate profile in at least the Fabaceae and Solanaceae families. Its role, whether as a metabolic intermediate, a catabolite, or a signaling molecule with distinct activity, is yet to be fully elucidated.

Jasmonate Signaling Pathway

In the absence of a delineated specific signaling pathway for this compound, it is presumed to function within the canonical jasmonic acid signaling cascade. This pathway is initiated by various developmental cues and environmental stresses, leading to the biosynthesis of jasmonic acid and its conversion to the bioactive form, JA-Ile.[4][5]

The core of the JA signaling pathway involves the SCFCOI1-JAZ co-receptor complex. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2, which are responsible for activating JA-responsive genes.[6][7] Upon stress, the accumulation of JA-Ile facilitates the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the Skp1/Cullin1/F-box (SCF) E3 ubiquitin ligase complex.[5] This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the transcription factors to activate the expression of genes involved in defense and development.[6][7]

Experimental Protocols: Quantification of Jasmonates

The quantification of this compound falls under the general analytical methods developed for jasmonates due to their structural similarities. The low endogenous concentrations of these compounds necessitate highly sensitive and specific techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common and robust method.[8][9]

Materials and Reagents

-

Plant Tissue: Fresh or flash-frozen in liquid nitrogen and stored at -80°C.

-

Extraction Solvent: 80% methanol or 80% acetonitrile containing 1% acetic acid.

-

Internal Standards: Deuterated or 13C-labeled jasmonic acid and dihydrojasmonic acid for accurate quantification.

-

Solid-Phase Extraction (SPE): C18 cartridges for sample cleanup and concentration.

-

LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

Extraction and Purification

-

Homogenization: Weigh 50-100 mg of frozen plant tissue and homogenize in a pre-chilled mortar and pestle with liquid nitrogen or using a bead mill homogenizer.

-

Extraction: Add 1 mL of ice-cold extraction solvent and the internal standards to the homogenized tissue. Vortex thoroughly and incubate at 4°C for 1-2 hours with gentle shaking.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant. For lipid-rich tissues, a lipid removal step (e.g., liquid-liquid partition with hexane) may be necessary.[10]

-

SPE Cleanup:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the jasmonates with 1 mL of 80% methanol.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

A typical gradient would be a linear increase from 5% to 95% B over 10-15 minutes.[11]

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard must be determined. For jasmonic acid, a common transition is m/z 209 -> 59.[11]

-

Quantification

The concentration of this compound in the sample is determined by comparing the peak area ratio of the endogenous compound to its corresponding labeled internal standard against a calibration curve prepared with known concentrations of the analytical standards.

Conclusion and Future Perspectives

This compound is an understudied component of the jasmonate family. While its existence in plants is confirmed, there is a critical need for quantitative studies to determine its endogenous levels in a wider range of plant species and tissues, and under various physiological and stress conditions. Such data are essential to begin unraveling its specific biological functions. Future research should focus on developing dedicated analytical methods for the stereospecific quantification of dihydrojasmonic acid isomers and investigating its potential unique roles in plant signaling, which may differ from or complement those of jasmonic acid. For researchers in drug development, a deeper understanding of the natural roles and pathways of jasmonates could inspire novel therapeutic strategies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Determination of jasmonic acid in Lemna minor (L.) by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Jasmonic acid in plant development and defense responses | PPTX [slideshare.net]

- 8. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Quantification of Jasmonates in Lipid-Rich Tissues by UHPLC-ESI-QQQ-MS/MS in Multiple Reaction Monitoring (MRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of (-)-Dihydrojasmonic Acid

Introduction

This compound is a naturally occurring jasmonate derivative that plays a role in plant physiology, particularly in growth regulation and defense mechanisms against various stresses.[1] As a member of the jasmonic acid class of lipids, its structure features a pentyl group and an acetic acid moiety attached to a cyclopentanone ring.[2][3][4] This guide provides a detailed overview of the core physicochemical properties of this compound, offering essential data and methodologies for researchers in drug development, agriculture, and biotechnology.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data is compiled from various chemical databases and suppliers, with predicted values noted where experimental data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₃ | PubChem[5], Cayman Chemical[6], Sigma-Aldrich |

| Molecular Weight | 212.29 g/mol | PubChem[5], Cayman Chemical[6], Sigma-Aldrich |

| CAS Number | 98674-52-3 | CAS Common Chemistry[7], PubChem[5] |

| Appearance | Colorless to light yellow liquid or solid | Chem-Impex[1], Sigma-Aldrich |

| Density | 1.038 ± 0.06 g/cm³ | MedchemExpress[8] |

| Refractive Index (n20/D) | 1.4700-1.4750 | MySkinRecipes[9] |

| pKa (Strongest Acidic) | 4.77 (Predicted) | ChemAxon[2][3][4] |

| LogP (Octanol-Water) | 2.67 - 2.78 (Predicted) | ALOGPS, ChemAxon[2][4] |

| Water Solubility | 0.51 g/L (Predicted) | ALOGPS[2][4] |

| Organic Solvent Solubility | Soluble in Chloroform, DMSO (100 mg/mL), Ethanol, Dimethyl Formamide | Cayman Chemical[6], MedchemExpress[8] |

| Optical Rotation | [α]22/D -28.3 (c=0.1 in MeOH) | FooDB[2] |

| Melting Point | Not Available | FooDB[2] |

| Boiling Point | Not Available | FooDB[2] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are crucial for reproducibility and validation. Below are standard methodologies applicable to the characterization of this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, potentiometric titration is a standard method.

-

Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized titrant, typically sodium hydroxide (NaOH) solution of known concentration, is positioned over the beaker.

-

Titration Process: The titrant is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is critical for predicting its behavior in biological systems.

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are combined in a separatory funnel and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then combined with the aqueous phase in a flask.

-

Equilibration: The flask is sealed and shaken for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation & Analysis: The mixture is allowed to settle, and the two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of Aqueous Solubility (Equilibrium Method)

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a buffer solution in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Sample Processing: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured using a validated analytical method, such as HPLC or LC-MS. This concentration represents the equilibrium solubility.

Visualizations: Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the systematic physicochemical characterization of a research compound like this compound.

Jasmonate Signaling Pathway

This compound is a derivative of jasmonic acid (JA), a key signaling molecule in plants. The core JA signaling pathway is initiated by the conversion of JA to its biologically active form, jasmonoyl-isoleucine (JA-Ile). This pathway is central to regulating plant defense and development.[10][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Showing Compound Dihydrojasmonic acid (FDB011689) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for Dihydrojasmonic acid (HMDB0033601) [hmdb.ca]

- 4. PhytoBank: Showing this compound (PHY0181136) [phytobank.ca]

- 5. (-)-9,10-Dihydrojasmonic acid | C12H20O3 | CID 644120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dihydrojasmonic Acid [myskinrecipes.com]

- 10. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Enantioselective Bioactivity of (-)-Dihydrojasmonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid, a saturated derivative of the phytohormone jasmonic acid, plays a significant role in mediating various physiological processes in plants and exhibits potential therapeutic applications. The stereochemistry of this molecule is a critical determinant of its biological activity, with different enantiomers and diastereomers displaying distinct potencies and effects. This technical guide provides an in-depth analysis of the stereochemistry of this compound, its biological activities, the signaling pathways it modulates, and detailed experimental protocols for its study.

Stereochemistry and Biological Activity: A Quantitative Comparison

The biological activity of dihydrojasmonic acid is intrinsically linked to its stereochemical configuration. While comprehensive quantitative data directly comparing all stereoisomers remains an area of active research, existing studies on related jasmonates strongly indicate that the spatial arrangement of substituents on the cyclopentanone ring dictates the molecule's interaction with its biological targets. Several studies have highlighted that the degree of activity of jasmonate compounds is strongly related to their stereochemistry[1].

For instance, in the context of plant growth regulation, specific stereoisomers of jasmonic acid derivatives have shown differential effects on processes like seed germination and root growth inhibition. Although specific IC50 values for each stereoisomer of dihydrojasmonic acid are not extensively documented in publicly available literature, the general principle of stereoselectivity observed for jasmonates provides a strong basis for inferring that this compound and its stereoisomers will exhibit varying degrees of biological potency.

Biological Activities of Dihydrojasmonic Acid Stereoisomers

| Biological Activity | Stereoisomer(s) | Observed Effect | Quantitative Data (if available) |

| Plant Growth Regulation | |||

| Seed Germination Inhibition | Dihydrojasmonic acid (mixture of isomers) | Inhibition of lettuce seed germination. | Effective at 10 mM[2] |

| Root Growth Inhibition | Jasmonic Acid (general) | Inhibition of primary root growth in Arabidopsis thaliana. This process is mediated by the COI1 receptor and involves crosstalk with other phytohormones like ethylene and auxin.[3][4][5][6][7][8] | IC50 for wild-type Arabidopsis thaliana seedlings is approximately 0.1 µM for methyl jasmonate.[8] |

| Anti-inflammatory Activity | Jasmonic acid derivatives | Inhibition of inflammatory pathways. | Specific IC50 values for dihydrojasmonic acid stereoisomers are not readily available in the reviewed literature. However, related jasmonate derivatives have shown significant anti-inflammatory effects.[9] |

| Anticancer Activity | Hydroxylated jasmonic acid derivatives | Induction of apoptosis in human cancer cells. The activity is highly dependent on the stereochemistry. | IC50 values of less than 25 µM have been reported for certain stereoisomeric derivatives.[1] |

Signaling Pathways of Jasmonates

The biological effects of jasmonates, including presumably this compound, are primarily mediated through a well-characterized signaling pathway. The core of this pathway involves the interaction of the bioactive jasmonate with the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex. This interaction triggers the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological responses.[2][4][10][11]

Figure 1: Putative signaling pathway for this compound.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is adapted from methods used to assess jasmonate-regulated root growth inhibition.[3][5][6][8]

1. Plant Material and Growth Conditions:

-

Use Arabidopsis thaliana (e.g., Col-0 ecotype) seeds.

-

Sterilize seeds using a 70% ethanol solution for 1 minute, followed by a 50% bleach solution with 0.05% Triton X-100 for 10 minutes. Rinse seeds 4-5 times with sterile distilled water.

-

Stratify seeds at 4°C in the dark for 2-4 days to synchronize germination.

-

Plate seeds on Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.

2. Treatment with Dihydrojasmonic Acid Stereoisomers:

-

Prepare stock solutions of each dihydrojasmonic acid stereoisomer in a suitable solvent (e.g., ethanol or DMSO).

-

Add the stock solutions to the molten MS medium after autoclaving and cooling to approximately 50°C to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Include a solvent control.

-

Pour the plates and allow them to solidify in a sterile environment.

3. Experimental Procedure:

-

Transfer the stratified seeds onto the treatment and control plates.

-

Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

After a set period (e.g., 5-7 days), photograph the plates.

-

Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

4. Data Analysis:

-

Calculate the average root length and standard error for each treatment.

-

Determine the percentage of root growth inhibition relative to the solvent control.

-

Calculate the IC50 value for each stereoisomer by plotting the percentage of inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for the root growth inhibition assay.

Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol is a standard method for assessing the in vitro anti-inflammatory potential of compounds.

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment:

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of the dihydrojasmonic acid stereoisomers in DMSO.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

3. Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

4. Cell Viability Assay (MTT Assay):

-

After collecting the supernatant for the Griess assay, add MTT solution (5 mg/mL in PBS) to the remaining cells and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

This step is crucial to ensure that the observed reduction in nitric oxide is not due to cytotoxicity of the compounds.

5. Data Analysis:

-

Calculate the percentage of nitric oxide inhibition for each concentration of the test compounds relative to the LPS-stimulated control.

-

Determine the IC50 value for each stereoisomer.

Figure 3: Workflow for the in vitro anti-inflammatory assay.

Conclusion

The stereochemistry of this compound is a pivotal factor governing its biological activity. While the general mechanisms of jasmonate signaling are well-established, further research is required to elucidate the precise quantitative differences in the bioactivity of each stereoisomer of dihydrojasmonic acid. The experimental protocols provided in this guide offer a robust framework for investigating these stereoselective effects in both plant and mammalian systems, paving the way for a deeper understanding of this important signaling molecule and its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Jasmonate-regulated root growth inhibition and root hair elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. The Jasmonic Acid-Activated Signaling Cascade - Georg-August-Universität Göttingen [uni-goettingen.de]

- 11. Jasmonates Regulate Auxin-Mediated Root Growth Inhibition in Response to Rhizospheric pH in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of (-)-Dihydrojasmonic Acid in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative mechanism of action of (-)-dihydrojasmonic acid in plant cells. Drawing upon the well-established signaling pathway of other jasmonates, this document outlines the molecular interactions and downstream effects, supported by quantitative data and detailed experimental protocols for key assays.

Core Mechanism: A Putative Model

This compound is a derivative of jasmonic acid, a key signaling molecule in plants involved in a wide range of developmental processes and defense responses against biotic and abiotic stresses. While the precise molecular interactions of this compound are not as extensively characterized as those of the most bioactive jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), its structural similarity suggests a congruent mechanism of action centered around the COI1-JAZ co-receptor complex.

The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate to the F-box protein CORONATINE INSENSITIVE1 (COI1). This binding event promotes the interaction between COI1 and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressor proteins. The formation of this ternary complex (COI1-jasmonate-JAZ) leads to the ubiquitination of the JAZ protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which COI1 is a component. Subsequently, the ubiquitinated JAZ protein is targeted for degradation by the 26S proteasome.

The degradation of JAZ repressors liberates transcription factors, most notably MYC2, which are otherwise held in an inactive state by JAZ binding. Once released, these transcription factors can bind to the promoter regions of jasmonate-responsive genes, activating their transcription and leading to the physiological responses associated with jasmonate signaling. Methyl dihydrojasmonate, a derivative of dihydrojasmonic acid, has been shown to upregulate the expression of genes involved in secondary metabolite biosynthesis, supporting the role of dihydrojasmonates in gene regulation.

It is important to note the existence of COI1-independent jasmonate signaling pathways. For instance, the jasmonic acid precursor 12-oxophytodienoic acid (OPDA) can elicit defense responses independently of COI1. Furthermore, some studies suggest that COI1 may have functions that are independent of its role as a jasmonate receptor. Therefore, while the COI1-JAZ-dependent pathway is the most likely mechanism for this compound, the possibility of alternative signaling routes cannot be discounted.

Signaling Pathway Diagram

Caption: Putative signaling pathway of this compound in a plant cell.

Quantitative Data Summary

The following tables summarize key quantitative data related to the jasmonate signaling pathway, primarily derived from studies on JA-Ile and other well-characterized jasmonates. These values provide a reference for the expected range of activities for this compound.

Table 1: Binding Affinities and Concentrations for Biological Activity

| Interacting Molecules | Ligand | Method | Dissociation Constant (Kd) / Concentration | Source |

| COI1-JAZ Complex | Coronatine (JA-Ile mimic) | Radioligand Binding Assay | ~20 nM | |

| COI1-JAZ1 Interaction | JA-Ile | Yeast Two-Hybrid | 50 µM (for interaction) | |

| COI1-JAZ Interaction | dn-cis-OPDA | Yeast Two-Hybrid | 50 µM (for interaction) | |

| COI1-JAZ Interaction | Coronatine | Yeast Two-Hybrid | 3 µM (for interaction) | |

| Saponin Biosynthesis | Methyl Dihydrojasmonate | In vitro culture | 5 mg/L (for maximal induction) |

Table 2: Gene Expression Changes in Response to Jasmonates

| Gene |

The Enigmatic Role of (-)-Dihydrojasmonic Acid in Plant Biology: A Technical Guide

An In-depth Examination of its Function in Plant Development and Stress Response for Researchers, Scientists, and Drug Development Professionals

(-)-Dihydrojasmonic acid (DJA), a cyclopentanone compound and a derivative of jasmonic acid (JA), is an endogenous plant growth regulator implicated in a wide array of physiological processes, from developmental control to defense against a myriad of biotic and abiotic challenges. While the broader class of jasmonates has been the subject of extensive research, the specific roles and mechanisms of action of this compound are emerging as a key area of interest for enhancing crop resilience and exploring novel therapeutic avenues. This technical guide synthesizes the current understanding of this compound's role in plant development and stress response, providing detailed experimental protocols, quantitative data, and a visualization of the core signaling pathways.

Role in Plant Development

While much of the literature focuses on the dramatic effects of jasmonates in stress responses, their involvement in normal plant development is fundamental. This compound, as a member of the jasmonate family, is understood to influence several developmental processes. Jasmonates, in general, are known to inhibit root growth, and this effect is often used as a bioassay to screen for mutants in the JA signaling pathway.[1][2][3][4]

Quantitative Data on Jasmonate-Induced Root Growth Inhibition in Arabidopsis thaliana

| Compound | Concentration for 50% Inhibition of Root Growth | Plant Species | Reference |

| Methyl Jasmonate (MeJA) | ~10 µM | Arabidopsis thaliana | [1] |

Function in Plant Stress Response

The most well-documented role of jasmonates, including this compound, is their function as critical signaling molecules in plant defense. Plants respond to a variety of stresses, both biotic (e.g., herbivory, pathogen attack) and abiotic (e.g., drought, salinity, cold), by rapidly increasing the endogenous levels of jasmonates.[5][6][7]

Biotic Stress Response

Upon attack by herbivores or necrotrophic pathogens, plants activate the jasmonate signaling pathway, leading to the expression of a suite of defense genes. These genes encode for proteins such as proteinase inhibitors, which interfere with insect digestion, and enzymes involved in the synthesis of secondary metabolites with anti-feedant or anti-microbial properties.[8] For instance, methyl dihydrojasmonate (MDJ) has been shown to significantly upregulate the expression of genes involved in saponin biosynthesis in adventitious roots of Panax notoginseng.[9]

Abiotic Stress Response

Emerging evidence strongly suggests a crucial role for jasmonates in mediating plant tolerance to a range of abiotic stresses.

-

Drought and Salinity: Endogenous levels of jasmonic acid have been observed to increase in response to drought and salt stress.[1][5] Exogenous application of jasmonates can enhance tolerance to these stresses, although the response can be complex and dependent on the plant species and the timing of application.

-

Cold Stress: Jasmonates are involved in the plant's response to low temperatures, and their application can improve chilling resistance.[7]

-

Heavy Metal Stress: Jasmonates can help mitigate the toxic effects of heavy metals by upregulating antioxidant defense systems.

Quantitative Data on Endogenous Jasmonate Levels Under Abiotic Stress

| Plant Species | Stress Condition | Change in Endogenous JA Levels | Reference |

| Arabidopsis thaliana | Low Boron | ~7.9-fold increase in shoots, ~2.8-fold increase in roots | [5] |

| Rice (Oryza sativa) | Drought | ~1.5-fold increase | [10] |

| Rice (Oryza sativa) | Cold | ~2-fold increase | [10] |

| Rice (Oryza sativa) | Heat | Decrease to ~85% of control | [10] |

Note: These data refer to jasmonic acid (JA). Specific quantitative data for endogenous this compound under these stress conditions are not widely available.

The Jasmonate Signaling Pathway

The perception and transduction of the jasmonate signal are orchestrated by a well-defined molecular pathway. The core of this pathway involves the interplay between the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and transcription factors such as MYC2.[8][9][11]

In the absence of a jasmonate signal, JAZ proteins bind to and repress the activity of MYC2 and other transcription factors, preventing the expression of jasmonate-responsive genes. Upon stress, the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is synthesized. JA-Ile then acts as a molecular glue, facilitating the interaction between COI1 and the JAZ proteins. This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, which can then activate the transcription of downstream target genes, leading to the appropriate developmental or defense response.[8][11]

While this pathway is well-established for JA-Ile, it is presumed that other bioactive jasmonates, potentially including this compound, may also signal through this central pathway, possibly with varying affinities for the COI1-JAZ co-receptor complex.

Diagram of the Core Jasmonate Signaling Pathway

Caption: Core components of the jasmonate signaling pathway in the nucleus.

Crosstalk with Other Phytohormone Signaling Pathways

The jasmonate signaling pathway does not operate in isolation. It engages in extensive crosstalk with other phytohormone signaling networks, including those of auxin, gibberellin (GA), abscisic acid (ABA), ethylene (ET), and salicylic acid (SA). This intricate web of interactions allows the plant to fine-tune its response to complex environmental cues, prioritizing either growth or defense as needed.[9][12]

Diagram of Jasmonate Crosstalk with Other Phytohormones

Caption: Simplified overview of crosstalk between jasmonate and other phytohormone signaling pathways.

Experimental Protocols

Accurate quantification of this compound and other jasmonates is crucial for understanding their physiological roles. The low abundance of these compounds in plant tissues necessitates sensitive and specific analytical methods.

Extraction of Jasmonates from Plant Tissue

This protocol outlines a general method for the extraction of jasmonates from plant tissues, suitable for subsequent analysis by LC-MS/MS or GC-MS. Dihydrojasmonic acid is often used as an internal standard in these analyses.[13][14][15]

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Mortar and pestle or bead beater

-

Extraction solvent (e.g., 80% methanol or 80% acetonitrile with 1% acetic acid)

-

Internal standard (e.g., deuterated jasmonic acid or dihydrojasmonic acid)

-

Refrigerated centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of cold extraction solvent containing a known amount of the internal standard.

-

Vortex vigorously and incubate at 4°C for at least 30 minutes with gentle shaking.

-

Centrifuge at >13,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

For cleaner samples, proceed with Solid-Phase Extraction (SPE). a. Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with 1 mL of 1% acetic acid in water to remove polar impurities. d. Elute the jasmonates with 1 mL of 80% acetonitrile containing 1% acetic acid.

-

Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Diagram of Jasmonate Extraction Workflow

Caption: A generalized workflow for the extraction and purification of jasmonates from plant tissue.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying jasmonates.

Typical LC-MS/MS Parameters:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10-15 minutes).

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for Jasmonates:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Jasmonic Acid (JA) | 209.1 | 59.0 | [15] |

| Jasmonoyl-isoleucine (JA-Ile) | 322.2 | 130.1 | [15] |

| Dihydrojasmonic Acid (DHJA) | 211.1 | 59.0 | Predicted based on structure |

Note: The MRM transition for dihydrojasmonic acid is predicted based on its structure being a saturated version of jasmonic acid (mass + 2 Da) and the common fragmentation of the carboxyl group (loss of CO2 and water). This would need to be empirically optimized.

Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is an alternative method, particularly after derivatization to increase the volatility of the jasmonates. Methylation is a common derivatization technique.[15][16][17]

Derivatization (Methylation):

-

To the dried extract, add a solution of HCl in methanol or an ethereal solution of diazomethane.

-

Incubate until the reaction is complete.

-

Evaporate the solvent and derivatizing agent under a gentle stream of nitrogen.

-

Reconstitute the derivatized sample in a non-polar solvent like hexane for GC injection.

Typical GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless mode.

-

Temperature Program: A gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 300°C).

-

Ionization: Electron Ionization (EI) or Chemical Ionization (CI).

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions.

Future Directions

The study of this compound is an expanding field with many unanswered questions. Future research should focus on:

-

Elucidating Specific Bioactivity: Direct comparative studies of this compound with other jasmonate isomers and conjugates are needed to understand its specific role in plant signaling.

-

Quantifying Endogenous Levels: The development and application of validated, sensitive analytical methods to accurately measure the endogenous concentrations of this compound in various plant species and under different conditions are essential.

-

Identifying Receptors and Signaling Components: While it is likely that this compound signals through the COI1-JAZ-MYC pathway, this needs to be experimentally confirmed. Studies on the binding affinity of this compound to the COI1-JAZ co-receptor complex would be highly informative.

-

Translational Research: Exploring the potential of exogenous application of this compound and its derivatives to enhance crop resilience to environmental stresses and for the development of novel biopesticides or pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Jasmonic Acid Enhances Al-Induced Root Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonate-regulated root growth inhibition and root hair elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jasmonates Regulate Auxin-Mediated Root Growth Inhibition in Response to Rhizospheric pH in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Jasmonic Acid in Plant Abiotic Stress Tolerance and Interaction with Abscisic Acid | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. frontiersin.org [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrated Multi-omic Framework of the Plant Response to Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors [frontiersin.org]

- 15. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

The Interaction of (-)-Dihydrojasmonic Acid with Plant Hormone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense responses. The perception of the bioactive jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), by the co-receptor complex composed of CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins initiates a signaling cascade that governs the expression of a wide array of genes. (-)-Dihydrojasmonic acid, a derivative of jasmonic acid, is also known to elicit jasmonate-like physiological responses, suggesting an interaction with the core jasmonate signaling machinery. This technical guide provides an in-depth overview of the interaction between this compound and plant hormone receptors, focusing on the core COI1-JAZ co-receptor complex. It consolidates available data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

While direct quantitative binding data for this compound to the COI1-JAZ co-receptor is not extensively available in the current literature, its bioactivity in various assays suggests it functions as an agonist of the jasmonate signaling pathway. The information presented herein is based on the established mechanisms of jasmonate perception and signaling, with inferences made about the action of this compound based on its structural similarity and observed biological effects.

Data Presentation: Bioactivity of Jasmonates

The bioactivity of various jasmonate compounds can be compared using different in planta and in vitro assays. The following tables summarize key quantitative data from studies on jasmonate perception, providing a reference for the relative potency of different molecules. It is important to note the absence of direct binding affinity data for this compound.

Table 1: In Vitro Binding Affinities for the COI1-JAZ Co-Receptor

| Ligand | JAZ Protein | Assay Type | Kd (Dissociation Constant) | Ki (Inhibition Constant) | Reference |

| 3H-Coronatine | JAZ1 | Radioligand Binding | 48 ± 13 nM | - | [1] |

| 3H-Coronatine | JAZ6 | Radioligand Binding | 68 ± 15 nM | - | [1] |

| (+)-7-iso-JA-Ile | JAZ6 | Competitive Binding | - | 1.8 µM | [1] |

| (-)-JA-Ile | JAZ6 | Competitive Binding | - | 18 µM | [1] |

Table 2: Comparative Bioactivity of Jasmonates in Root Growth Inhibition Assay

| Compound | Plant Species | Concentration for 50% Inhibition (IC50) | Reference |

| Methyl Jasmonate (MeJA) | Arabidopsis thaliana | ~3 µM | [2][3] |

| Jasmonic Acid (JA) | Arabidopsis thaliana | ~10 µM | [2] |

| This compound | Arabidopsis thaliana | Data not available |

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate to the COI1-JAZ co-receptor complex. This interaction triggers the ubiquitination and subsequent degradation of the JAZ repressor protein by the 26S proteasome. The degradation of JAZ releases the transcription factor MYC2, which can then activate the expression of jasmonate-responsive genes, leading to various physiological responses.

Experimental Protocols

In Vitro Competitive Binding Assay

This protocol is designed to determine the binding affinity of an unlabeled ligand, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the COI1-JAZ co-receptor complex.

References

Methodological & Application

Application Note: Quantification of (-)-Dihydrojasmonic Acid in Plant Tissues using LC-MS/MS

Abstract

(-)-Dihydrojasmonic acid (H2JA), a member of the jasmonate family of plant hormones, is a key regulator of gene expression associated with responses to biotic stress and various developmental processes, including seed germination and fruit ripening.[1] Accurate quantification of this molecule in plant tissues is crucial for understanding the nuanced signaling networks that govern plant growth and defense. This application note details a robust and sensitive method for the quantification of this compound in various plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing researchers with a comprehensive workflow for precise analysis.

Introduction

Jasmonates (JAs) are lipid-derived hormones that play critical roles in regulating plant development and responses to environmental stimuli.[2][3] While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) are the most studied compounds in this class, other derivatives like this compound also have distinct biological activities.[1][4] To elucidate the specific functions of H2JA, a highly sensitive and selective analytical method is required to measure its endogenous levels, which are often low in plant tissues.[5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for phytohormone analysis due to its superior sensitivity, selectivity, and speed.[6][7] The technique minimizes matrix effects and allows for the quantification of low-abundance hormones from small amounts of tissue.[2][8] This protocol employs a solid-phase extraction (SPE) cleanup step combined with a reversed-phase LC separation and detection by MS/MS in Multiple Reaction Monitoring (MRM) mode, ensuring reliable and reproducible quantification.[8][9] Dihydrojasmonic acid itself is often used as an internal standard for the analysis of other jasmonates due to its similar chemical properties, which underscores the suitability of this method for its own quantification.[10]

Experimental Workflow

The overall experimental process from sample collection to data analysis is outlined below.

References

- 1. Dihydrojasmonic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

- 6. Detection of Fungal Jasmonates by Liquid Chromatography Paired with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of jasmonic acid in Lemna minor (L.) by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Extraction of (-)-Dihydrojasmonic Acid from Leaf Samples

Introduction

(-)-Dihydrojasmonic acid (H2JA) is a cyclopentanone-based lipid compound that, along with other jasmonates, plays a crucial role in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1] As a key signaling molecule, accurate quantification of this compound in plant tissues is essential for researchers in physiology, pathology, and drug development to understand its precise functions. This document provides a detailed protocol for the efficient extraction, purification, and quantification of this compound from leaf samples, primarily utilizing solid-phase extraction (SPE) and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Jasmonate Signaling Pathway Overview

The signaling cascade of jasmonates is initiated by the conversion of jasmonic acid (JA) to its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[2] This molecule then facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[2] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, releasing transcription factors such as MYC2.[2] These transcription factors then activate the expression of a wide array of JA-responsive genes, initiating various physiological and defense responses.[2]

Caption: Core components of the jasmonate signaling cascade.

Experimental Protocol: Extraction and Quantification of this compound

This protocol details a robust method for the extraction and purification of this compound from plant leaf tissue (typically 20-100 mg fresh weight) using solid-phase extraction (SPE), suitable for subsequent analysis by GC-MS or LC-MS/MS.[2]

Materials and Reagents

-

Equipment:

-

Mortar and pestle

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Bead mill homogenizer (optional)

-

Refrigerated centrifuge (4°C)

-

Solid-Phase Extraction (SPE) vacuum manifold

-

Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator

-

GC-MS or LC-MS/MS system

-

-

Consumables:

-

C18 SPE cartridges[2]

-

Autosampler vials with inserts

-

-

Reagents:

-

Ultrapure water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl Acetate, HPLC grade

-

Acetic Acid (AcOH), glacial

-

Liquid nitrogen

-

Internal Standard (ISTD): A deuterated or ¹³C-labeled this compound is ideal. If unavailable, a structurally similar compound not present in the sample can be used. Dihydrojasmonic acid itself is often used as an internal standard for jasmonic acid quantification.[3][4]

-

Extraction Solvent: 80% Methanol (or 80% Acetonitrile) with 1% Acetic Acid in ultrapure water.[2][5]

-

SPE Wash Solution: 1% Acetic Acid in ultrapure water.[2]

-

SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[2]

-

Reconstitution Solvent: Typically matches the initial mobile phase of the analytical method (e.g., 10% Acetonitrile in water with 0.1% formic acid for LC-MS).[2]

-

Sample Preparation and Extraction

-

Harvesting: Harvest 20-100 mg of fresh leaf tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[2] Store at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[6]

-

Extraction:

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of ice-cold Extraction Solvent containing the internal standard at a known concentration.

-

Vortex thoroughly to mix.

-

Incubate on a shaker or rotator for 30 minutes at 4°C.[2]

-

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. This supernatant contains the crude extract.

Solid-Phase Extraction (SPE) Purification

-

Cartridge Conditioning: Place a C18 SPE cartridge on the vacuum manifold. Pass 1 mL of 100% Methanol through the cartridge, followed by 1 mL of ultrapure water. Do not let the cartridge run dry.[2]

-

Cartridge Equilibration: Pass 1 mL of the SPE Wash Solution (1% AcOH) through the cartridge.[2]

-

Sample Loading: Load the crude extract (supernatant from step 2.5) onto the conditioned and equilibrated cartridge. Allow the sample to pass through slowly.[2]

-

Washing: Wash the cartridge with 1 mL of the SPE Wash Solution to remove polar impurities like sugars and salts.[2]

-

Elution:

-

Place a clean collection tube inside the manifold.

-

Elute the retained jasmonates, including this compound, with 2 mL of the SPE Elution Solution (80% ACN with 1% AcOH).[2]

-

-

Drying: Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[2]

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the Reconstitution Solvent. Vortex briefly and centrifuge to pellet any insoluble debris.[2]

-

Analysis: Transfer the final extract to an autosampler vial for GC-MS or LC-MS/MS analysis. If not analyzing immediately, store at -80°C.[2]

References

- 1. Dihydrojasmonic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of jasmonic acid in Lemna minor (L.) by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chiral Separation of Dihydrojasmonic Acid Isomers by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrojasmonic acid, a close analog of the plant hormone jasmonic acid, possesses two chiral centers, giving rise to four potential stereoisomers: (+)- and (-)-enantiomers of both the cis (iso) and trans forms. The biological activity of these isomers can vary significantly, making their separation and characterization crucial in fields such as agricultural science, perfumery, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving these stereoisomers.

This document provides a detailed protocol for the chiral separation of dihydrojasmonic acid isomers, adapted from a successful method for the closely related jasmonic acid. The primary approach utilizes a polysaccharide-based CSP under normal-phase conditions.

Principle of Chiral Separation by HPLC

The separation of enantiomers and diastereomers of dihydrojasmonic acid is achieved by exploiting their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, form transient diastereomeric complexes with the analyte molecules. The subtle differences in the spatial arrangement of the isomers lead to variations in the stability of these complexes, resulting in different retention times on the HPLC column and, consequently, their separation. For acidic compounds like dihydrojasmonic acid, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to ensure good peak shape and resolution.

Experimental Protocols

Recommended Method: Normal-Phase HPLC on a Polysaccharide-Based CSP

This protocol is adapted from a method developed for the chiral separation of jasmonic acid stereoisomers, which is expected to be highly effective for dihydrojasmonic acid due to their structural similarity.[1]

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a pump capable of delivering a stable flow rate, an autosampler, a column oven, and a UV or mass spectrometry (MS) detector.

-

Chiral Stationary Phase: Cellulose tris(4-methylbenzoate) coated on silica gel (e.g., Chiralcel OZ-H, 5 µm, 4.6 x 250 mm). Other polysaccharide-based CSPs like Chiralpak AD-H or Chiralpak AS-H may also be effective and would require method optimization.[2][3]

-

Mobile Phase: n-Hexane and 2-Propanol (IPA), HPLC grade.

-

Acidic Modifier: Trifluoroacetic acid (TFA), HPLC grade.

-

Sample: A standard mixture of dihydrojasmonic acid isomers or the sample to be analyzed, dissolved in the mobile phase.

Chromatographic Conditions:

| Parameter | Recommended Value |

| Column | Cellulose tris(4-methylbenzoate) CSP (5 µm, 4.6 x 250 mm) |

| Mobile Phase | n-Hexane / 2-Propanol / TFA (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Protocol Steps:

-

System Preparation:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Ensure the column is properly conditioned according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Prepare a stock solution of the dihydrojasmonic acid isomer mixture in the mobile phase at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for the detector's sensitivity (e.g., 10-100 µg/mL for UV detection).

-

Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.

-

-

Chromatographic Run:

-

Inject the prepared sample onto the HPLC system.

-

Acquire data for a sufficient duration to allow all isomers to elute.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isomers based on their retention times.

-

Calculate the resolution (Rs), separation factor (α), and tailing factor for each peak pair to assess the quality of the separation.

-

Data Presentation

The following table summarizes the expected performance parameters for the chiral separation of dihydrojasmonic acid isomers based on the adapted method for jasmonic acid.[1] Actual values may vary and should be determined experimentally.

| Parameter | Expected Value | Description |

| Retention Time (k) | Varies | The time taken for each isomer to elute from the column. |

| Resolution (Rs) | > 1.5 | A measure of the degree of separation between two adjacent peaks. A value > 1.5 indicates baseline separation. |

| Separation Factor (α) | > 1.1 | The ratio of the retention factors of two adjacent peaks. A value > 1 indicates separation. |

| Tailing Factor (T) | 0.9 - 1.2 | A measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak. |

| Limit of Detection (LOD) | ~0.5 ng/mL (with MS) | The lowest concentration of an analyte that can be reliably detected.[1] |

| Repeatability (RSD) | < 6% for peak area | The precision of the method for repeated injections of the same sample.[1] |

Visualizations

Experimental Workflow

Caption: Workflow for the chiral HPLC separation of dihydrojasmonic acid isomers.

Logical Relationship of Chiral Separation

Caption: Principle of chiral separation by forming transient diastereomeric complexes.

References

- 1. Simultaneous determination of jasmonic acid epimers as phytohormones by chiral liquid chromatography-quadrupole time-of-flight mass spectrometry and their epimerization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chiraltech.com [chiraltech.com]

Eliciting Plant Defense Mechanisms with (-)-Dihydrojasmonic Acid Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid, a derivative of the plant hormone jasmonic acid, is a potent elicitor of plant defense mechanisms. Its application can induce the production of a wide array of secondary metabolites, many of which have potential applications in agriculture, pharmacology, and drug development. These induced compounds, including alkaloids, terpenoids, and phenolics, play a crucial role in protecting plants against herbivores and pathogens. Understanding the signaling pathways and experimental protocols for utilizing this compound is essential for researchers seeking to harness these natural defense systems for various applications.

This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives to elicit plant defense responses.

Data Presentation

The following tables summarize the quantitative effects of dihydrojasmonate derivatives on plant secondary metabolite production and other defense-related responses. As data for this compound is limited, data from its close analog, n-propyl dihydrojasmonate (PDJ), is presented as a proxy to illustrate the expected effects.

Table 1: Effect of n-Propyl Dihydrojasmonate (PDJ) on Fruit Quality and Defense-Related Compounds

| Plant Species | Treatment Concentration | Observed Effect | Reference |

| Grapes ('Fujiminori') | 50 ppm | Increased single grain weight and soluble solids content, promoted coloring. | |

| Apple | 120 ppm (easy to color varieties) | Promoted healthy ripening and coloring. | |

| Apple | 240 ppm (difficult to color varieties) | Promoted coloring and increased sweetness. | |

| Apple (infected with Botrytis cinerea) | 400 µM | Reduced lesion diameter. | |

| Grapes, Cherries, Apples | Not specified | Promoted healthy maturation and coloring, increased anthocyanin content. |

Table 2: General Effects of n-Propyl Dihydrojasmonate (PDJ) on Plant Defense and Stress Resistance

| Effect | Plant Species | Reference |

| Enhanced resistance to cold and drought | Wheat, Maize, Rice | |

| Induction of resistance gene expression | General | |

| Increased synthesis of anthocyanidin and carotene | Fruits | |

| Promotion of endogenous S-ABA and ethylene synthesis | General |

Signaling Pathways

The elicitation of plant defense responses by jasmonates is mediated through a well-characterized signaling pathway. The core components of this pathway are the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.

Caption: Jasmonate signaling pathway initiated by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound

-

Ethanol or Methanol

-

Sterile deionized water

-

Sterile containers

Procedure:

-

Weigh the desired amount of this compound in a sterile container.

-

Dissolve the this compound in a small volume of ethanol or methanol.

-

Slowly add sterile deionized water to the desired final volume while stirring to ensure complete dissolution.

-

The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid phytotoxic effects.

-

Store the stock solution at 4°C in the dark.

Protocol 2: Application of this compound to Plants

A. Foliar Spray Application

Materials:

-

This compound working solution (diluted from stock)

-

Surfactant (e.g., Tween 20)

-

Spray bottle

Procedure:

-

Prepare the desired concentration of the this compound working solution by diluting the stock solution with sterile deionized water. Recommended starting concentrations range from 10 µM to 500 µM.

-

Add a surfactant (e.g., Tween 20 at 0.01-0.05% v/v) to the working solution to ensure even coverage of the leaves.

-

Spray the solution evenly onto the plant foliage until runoff.

-

Include a control group of plants sprayed with a solution containing the same concentration of solvent and surfactant but without this compound.

-

Keep the treated plants under controlled environmental conditions (temperature, light, humidity).

B. Root Drench Application

Materials:

-

This compound working solution (diluted from stock)

-

Planting pots with appropriate growth medium

Procedure:

-

Prepare the desired concentration of the this compound working solution.

-